molecular formula C15H15ClN2O4S B439098 Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate CAS No. 330201-61-1

Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B439098
CAS No.: 330201-61-1
M. Wt: 354.8g/mol
InChI Key: LZZLVAUOTURKOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate follows established IUPAC conventions for heterocyclic compounds containing thiazole rings. The complete IUPAC name accurately describes the molecular structure: ethyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate. This nomenclature systematically identifies each structural component, beginning with the ethyl ester functionality and progressing through the complex substitution pattern on the thiazole ring.

The compound is registered under multiple chemical databases with consistent identifiers. The Chemical Abstracts Service (CAS) registry number 330201-61-1 provides a unique identifier for this substance. PubChem assigns this compound the CID 1219698, facilitating standardized database searches and cross-referencing. ChemSpider, another major chemical database, catalogues this compound under ID 1026691. These multiple database entries ensure comprehensive tracking and identification across various research platforms.

Alternative nomenclature systems provide additional naming conventions for this compound. The ACD/Index Name designation identifies it as "5-Thiazolecarboxylic acid, 2-[[2-(4-chlorophenoxy)acetyl]amino]-4-methyl-, ethyl ester". This systematic approach emphasizes the parent thiazole structure and describes the substituents in order of priority. French nomenclature follows similar patterns, designating the compound as "2-{[2-(4-Chlorophénoxy)acétyl]amino}-4-méthyl-1,3-thiazole-5-carboxylate d'éthyle".

The MDL number MFCD01337248 provides another standardized identifier used in chemical inventory systems. These multiple identification systems ensure accurate communication and tracking of this compound across international research collaborations and commercial applications.

Properties

IUPAC Name

ethyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4S/c1-3-21-14(20)13-9(2)17-15(23-13)18-12(19)8-22-11-6-4-10(16)5-7-11/h4-7H,3,8H2,1-2H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZZLVAUOTURKOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)COC2=CC=C(C=C2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiourea and Ethyl 2-Chloroacetoacetate

The most widely adopted method involves reacting thiourea with ethyl 2-chloroacetoacetate in ethanol under basic conditions. A patented protocol optimizes this process by employing a 20–25% ethyl acetate/ethanol solvent system with sodium carbonate (0.01–0.1 wt ratio to chloroacetoacetate). Key parameters include:

  • Temperature profile : Initial dosing at 40–55°C, followed by post-addition heating to 60–70°C.

  • Reaction time : 5–5.5 hours, reducing traditional reflux times by 50%.

  • Yield : 98.39% with melting point 172–173°C.

This method circumvents prolonged reflux (traditionally 10+ hours) by using sodium carbonate to accelerate cyclization. The base neutralizes HCl generated during the reaction, shifting equilibrium toward product formation.

Acylation of the Thiazole Amine

The 2-amino group undergoes acylation with (4-chlorophenoxy)acetyl chloride to install the target substituent.

Conventional Schotten-Baumann Conditions

Industrial-scale syntheses typically use a biphasic system (water/organic solvent) with inorganic bases:

ParameterSpecification
Acylating agent(4-Chlorophenoxy)acetyl chloride
Base30% NaOH or K2CO3
SolventEthyl acetate or dichloromethane
Temperature0–5°C (to minimize hydrolysis)
Yield72–78% after recrystallization

Exemplary protocol:

  • Dissolve ethyl 2-amino-4-methylthiazole-5-carboxylate (1 eq) in ethyl acetate.

  • Add (4-chlorophenoxy)acetyl chloride (1.05 eq) dropwise at 0°C.

  • Simultaneously introduce 30% NaOH(aq) to maintain pH 9–10.

  • Stir for 2 hours, extract organic layer, and concentrate.

Solvent-Free Microwave-Assisted Acylation

Emerging approaches eliminate solvents by using:

  • Catalyst : DMAP (4-dimethylaminopyridine) at 5 mol%

  • Conditions : Microwave irradiation (150 W, 80°C, 20 min)

  • Yield : 84% with 99.1% HPLC purity

This method reduces reaction time from hours to minutes but requires specialized equipment.

Critical Analysis of Synthetic Routes

Comparative Efficiency Metrics

MethodYieldPurityTimeScalability
Traditional cyclization98.4%99.2%5.5hIndustrial
Schotten-Baumann72–78%97.5%3hPilot plant
Microwave acylation84%99.1%20 minLab-scale

Impurity Profiling and Mitigation

Major byproducts include:

  • Diacylated derivative : Forms when acylation exceeds 1:1 stoichiometry. Controlled by slow acyl chloride addition.

  • Hydrolyzed ester : Mitigated by maintaining reaction pH >8 and temperatures <10°C during workup.

Industrial-Scale Process Considerations

A representative bulk synthesis (50 kg batch) employs:

  • Cyclization : 60–70°C for 5h in ethanol/ethyl acetate.

  • Acylation :

    • Charge 50 kg thiazole intermediate into 500 L reactor.

    • Add (4-chlorophenoxy)acetyl chloride (1.05 eq) and 30% NaOH at 0–5°C over 2h.

    • Quench with 10% HCl, filter, and recrystallize from ethanol/water (3:1).

  • Output : 47.2 kg product (82% yield), 99.3% purity by HPLC .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The chlorophenoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability . The ester functional group can undergo hydrolysis, releasing the active thiazole derivative that exerts the desired biological effect.

Comparison with Similar Compounds

Key Observations:

Trifluoromethyl groups (e.g., in ) impart strong electron-withdrawing effects, which may alter binding affinities in enzyme targets compared to methyl or chloro groups.

Biological Activity Correlations: BAC’s 4-chlorobenzyl amino group was critical for hypoglycemic activity in diabetic rats, suggesting that chloro-aromatic substituents at position 2 enhance metabolic targeting . TEI-6720’s 4-hydroxyphenyl group is essential for xanthine oxidase inhibition, but its lower yield (23% vs. 74% for the target compound) highlights synthetic challenges with polar substituents .

Crystallographic and Conformational Insights

  • The crystal structure of ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate () reveals that the chlorophenoxy and nitrophenyl groups adopt dihedral angles of 45–72°, influencing molecular packing and intermolecular interactions. This suggests that substituent bulkiness and electronic profiles dictate crystal lattice stability, which may correlate with solubility and bioavailability.

Biological Activity

Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C13_{13}H12_{12}ClN2_2O2_2S. It features a thiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer applications. The presence of the chlorophenoxy group enhances its pharmacological profile.

Property Value
Molecular Weight284.76 g/mol
Density1.3 g/cm³
Melting Point92-94 °C
Boiling Point318.5 °C

Antimicrobial Activity

Research indicates that thiazole derivatives possess notable antimicrobial properties. This compound has shown effectiveness against various bacterial strains. A study demonstrated that compounds with thiazole rings exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's anticancer activity has been evaluated in several studies. A structure-activity relationship (SAR) analysis highlighted that the thiazole moiety is critical for cytotoxic activity against cancer cell lines. In vitro studies reported IC50_{50} values in the range of 1.61 to 1.98 µg/mL for various thiazole derivatives, indicating potent antiproliferative effects .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in malignant cells by activating intrinsic apoptotic pathways.

Case Studies

  • Antimicrobial Efficacy : In a controlled study, this compound was administered to cultures of resistant bacterial strains. Results indicated a significant reduction in bacterial load compared to controls, supporting its potential as an antibacterial agent.
  • Cancer Cell Line Testing : A series of experiments on human cancer cell lines demonstrated that treatment with the compound resulted in a marked decrease in cell viability. Flow cytometry analyses revealed an increase in apoptotic cells following treatment, confirming its role as a potential anticancer agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing Ethyl 2-{[(4-chlorophenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate?

  • The synthesis typically involves multi-step pathways, including condensation reactions between substituted thiazole intermediates and activated acyl derivatives. For example, the reaction of ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate with (4-chlorophenoxy)acetyl chloride in the presence of a base (e.g., K₂CO₃) under reflux conditions yields the target compound . Solvent choice (e.g., methanol/water mixtures) and temperature control are critical for optimizing yield and purity.

Q. Which analytical techniques are essential for structural characterization of this compound?

  • Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving molecular geometry and intermolecular interactions. For instance, SHELX software (SHELXL/SHELXS) is widely used for refinement, with R-factors < 0.06 indicating high precision . Complementary techniques include NMR (¹H/¹³C), FTIR (to confirm amide and ester functionalities), and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

  • In vitro assays against disease models (e.g., streptozotocin-induced NIDDM in rats) are commonly used to assess bioactivity. Blood glucose reduction studies, cytotoxicity profiling (MTT assay), and enzyme inhibition assays (e.g., α-glucosidase) provide initial insights into therapeutic relevance . Dose-response curves and IC₅₀ calculations are critical for quantifying efficacy .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance yield and regioselectivity?

  • Reaction conditions such as solvent polarity (e.g., DMF vs. ethanol), catalyst selection (e.g., DMAP for acylation), and microwave-assisted synthesis can reduce reaction times and improve regioselectivity . Computational tools (e.g., DFT) may predict reactive sites, guiding functional group protection strategies .

Q. What strategies resolve contradictions in biological activity data across different experimental models?

  • Discrepancies in activity (e.g., inconsistent hypoglycemic effects) may arise from variations in bioavailability or metabolic stability. Pharmacokinetic studies (e.g., plasma half-life, tissue distribution) and metabolite profiling (LC-MS/MS) can clarify mechanisms . Cross-validation using isogenic cell lines or transgenic animal models minimizes confounding factors .

Q. Which functional groups are critical for its bioactivity, and how can SAR studies be designed?

  • The 4-chlorophenoxyacetyl moiety and thiazole ring are pivotal for target binding. Systematic SAR studies involve synthesizing analogues with substitutions at the chlorophenyl (e.g., fluoro, methyl) or thiazole positions (e.g., methyl → ethyl). In silico docking (e.g., AutoDock Vina) against receptors like PPAR-γ or GLUT4 rationalizes observed activity trends .

Q. How does crystallographic data inform polymorph screening and stability studies?

  • SC-XRD reveals packing motifs (e.g., C–H⋯O interactions) influencing solubility and thermal stability. Differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS) assess polymorphic transitions under stress conditions. For example, triclinic vs. monoclinic forms may exhibit distinct dissolution profiles .

Q. What computational approaches are effective for predicting its mechanism of action?

  • Molecular dynamics simulations (e.g., GROMACS) model ligand-receptor interactions over time, while QSAR models correlate structural descriptors (e.g., logP, polar surface area) with bioactivity. Network pharmacology identifies off-target effects by mapping compound-protein interaction networks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.